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molecular formula C12H11ClN2O B8287645 2-Chloro-4-(2-methoxyphenyl)pyridin-3-amine

2-Chloro-4-(2-methoxyphenyl)pyridin-3-amine

Cat. No. B8287645
M. Wt: 234.68 g/mol
InChI Key: XTAFQSIDRAXOHP-UHFFFAOYSA-N
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Patent
US08227801B2

Procedure details

2-chloro-4-iodo-N-(triphenylphosphoranylidene) pyridin-3-amine (12 g, 23 mmol), (2-methoxyphenyl) boronic acid (4.25 g, 28 mmol), 2M potassium carbonate solution (46.6 ml, 93 mmol) were poured in 120 mL DME and degassed with bubbling nitrogen for 15 min. To the stirred solution was added tetrakisphosphine palladium(0) (1.35 g, 1.12 mmol) and reaction mixture was degassed for another 10 min. Reaction mixture was then refluxed for 48 h. Cooled reaction mixture was partitioned between ethyl acetate and brine. Organic layer was isolated, dried over anhd. Na2SO4 and purified by silica gel column chromatography using 5-30% ethyl acetate/hexanes as eluent. 2-chloro-4-(2-methoxyphenyl)pyridin-3-amine (4.3 g, 18 mmol, 78% yield) was isolated as liquid oil which turns into white crystals upon standing at room temperature.
Name
2-chloro-4-iodo-N-(triphenylphosphoranylidene) pyridin-3-amine
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
46.6 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
tetrakisphosphine palladium(0)
Quantity
1.35 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N:8]=P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[C:6](I)[CH:5]=[CH:4][N:3]=1.[CH3:29][O:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=1B(O)O.C(=O)([O-])[O-].[K+].[K+]>COCCOC.[Pd].P.P.P.P>[Cl:1][C:2]1[C:7]([NH2:8])=[C:6]([C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][C:31]=2[O:30][CH3:29])[CH:5]=[CH:4][N:3]=1 |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
2-chloro-4-iodo-N-(triphenylphosphoranylidene) pyridin-3-amine
Quantity
12 g
Type
reactant
Smiles
ClC1=NC=CC(=C1N=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)I
Name
Quantity
4.25 g
Type
reactant
Smiles
COC1=C(C=CC=C1)B(O)O
Name
Quantity
46.6 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
tetrakisphosphine palladium(0)
Quantity
1.35 g
Type
catalyst
Smiles
[Pd].P.P.P.P

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed with bubbling nitrogen for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
To the stirred solution was added
CUSTOM
Type
CUSTOM
Details
was degassed for another 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was then refluxed for 48 h
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooled
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate and brine
CUSTOM
Type
CUSTOM
Details
Organic layer was isolated
CUSTOM
Type
CUSTOM
Details
dried over anhd
CUSTOM
Type
CUSTOM
Details
Na2SO4 and purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1N)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18 mmol
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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